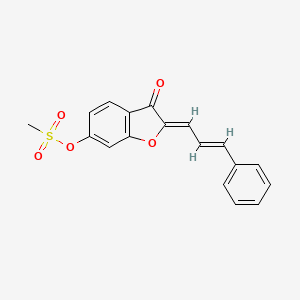

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methanesulfonate is a derivative of methanesulfonic acid, which is a strong acid . It is known for its high solubility in water and its salts are known as mesylates . Phenylallylidene is a type of organic compound that contains a phenyl group, which is a ring of 6 carbon atoms to which hydrogen atoms are attached.

Chemical Reactions Analysis

Methanesulfonate can participate in various chemical reactions. For example, it can be used in hydrometallurgy, where it offers more environment-friendly alternatives . It can also be used in combination with hydrogen peroxide to yield strongly oxidizing lixiviants .Physical And Chemical Properties Analysis

Methanesulfonic acid is a very strong acid and is very stable against chemical oxidation and reduction . It has a high solubility in water .科学的研究の応用

Novel Base Catalysed Rearrangement

A novel base-catalyzed process for preparing 1,2-benzisoxazole-3-methanesulfonates is described, highlighting the importance of methanesulfonate derivatives in synthesizing intermediates for pharmaceuticals like anti-convulsants (Arava et al., 2007).

Synthesis through Sulfur Dioxide Insertion

The three-component reaction involving sulfur dioxide highlights the synthesis of methanesulfonylhydrazides, showcasing the versatility of methanesulfonate derivatives in creating compounds under mild conditions (An, Zheng, & Wu, 2014).

Oxidation Studies

Research on the oxidation of o-nitrotoluene by cerium(IV) methanesulfonate provides insights into the oxidative capabilities and applications of methanesulfonate-based oxidants in producing various compounds (Lozar & Savall, 1995).

Intramolecular Ring Transformation

The use of methanesulfonyl derivatives in intramolecular ring transformation to produce fused s-triazoles demonstrates the role of these compounds in facilitating complex chemical transformations (Sasaki, Ohno, & Ito, 1984).

Metal Organic Frameworks (MOFs)

The development of polar sulfone-functionalized MOFs for CO2 capture and sensitive detection showcases the application of methanesulfonate derivatives in creating materials with significant environmental and analytical applications (Chakraborty, Das, & Mandal, 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5S/c1-24(20,21)23-14-10-11-15-17(12-14)22-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKOIOPUDUDOFR-FJGPGAONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)